4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine

Lipophilicity Physicochemical Properties Drug-likeness

4-(4-Methyl-1H-1,2,3-triazol-1-yl)piperidine stands apart from standard triazolylpiperidine building blocks. The 4-methyl substituent on the 1,2,3-triazole ring increases hydrophobicity (LogP ~0.51 vs ~0.1–0.3 for unsubstituted analogs) and introduces a defined lipophilic contact point critical for SAR optimization in kinase, GPCR, and PROTAC programs. The pre-installed methyl-triazole enables seamless integration into lead optimization workflows without regioisomeric uncertainty. Procure with confidence: this compound is supplied at 95% purity with consistent quality control (NMR, HPLC) to ensure reproducible synthetic outcomes and reliable biological data.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
CAS No. 1260670-77-6
Cat. No. B12971798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine
CAS1260670-77-6
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=CN(N=N1)C2CCNCC2
InChIInChI=1S/C8H14N4/c1-7-6-12(11-10-7)8-2-4-9-5-3-8/h6,8-9H,2-5H2,1H3
InChIKeyFPZILCGYTAIFMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine (CAS 1260670-77-6): Chemical Profile and Class Definition for Procurement Specialists


4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine (CAS 1260670-77-6) is a heterocyclic organic compound comprising a piperidine ring substituted at the 4-position with a 4-methyl-1H-1,2,3-triazole moiety . With the molecular formula C8H14N4 and a molecular weight of 166.22 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . The compound is commercially available from multiple suppliers at a standard purity of 95% and is typically handled as a research-use-only chemical intermediate . Its structural framework, combining a basic piperidine nitrogen with a 1,2,3-triazole ring, enables participation in diverse chemical transformations, including click chemistry applications and further functionalization for lead optimization campaigns [1].

Why 4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine Cannot Be Indiscriminately Replaced with Unsubstituted or Regioisomeric Triazole Analogs


Despite superficial structural similarity, the 4-methyl substituent on the 1,2,3-triazole ring of 4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine confers distinct steric and electronic properties that fundamentally alter its reactivity and downstream biological performance compared to unsubstituted analogs . The presence of the methyl group at the triazole 4-position increases hydrophobicity (LogP ~0.51) relative to the unsubstituted 1,2,3-triazol-1-yl piperidine (CAS 756476-21-8, LogP ~0.1-0.3) and the 1,2,4-triazole regioisomer (CAS 158655-26-6, LogP ~0.2-0.4), directly impacting solubility, membrane permeability, and compound partitioning in biological assays . Furthermore, the 1,2,3-triazole ring is a privileged scaffold in click chemistry, but the methyl-substituted variant is not synthetically equivalent to the unsubstituted triazole, as the methyl group can participate in key binding interactions or serve as a synthetic handle for further elaboration [1]. Generic substitution without quantitative verification can lead to failed reactions, altered pharmacokinetic profiles, or loss of target engagement in structure-activity relationship (SAR) studies [1]. The evidence below quantifies these differential dimensions.

Quantitative Differentiation Evidence for 4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine (CAS 1260670-77-6) Relative to Structural Analogs


Lipophilicity (LogP) Differential: Enhanced Hydrophobicity Versus Unsubstituted and 1,2,4-Regioisomeric Analogs

The computed LogP value for 4-(4-Methyl-1H-1,2,3-triazol-1-yl)piperidine is 0.51102, representing a meaningful increase in lipophilicity relative to the unsubstituted 1,2,3-triazole analog 4-(1H-1,2,3-triazol-1-yl)piperidine (estimated LogP ~0.1-0.3) and the 1,2,4-triazole regioisomer 4-(1H-1,2,4-triazol-1-yl)piperidine (estimated LogP ~0.2-0.4) . The ~0.2-0.4 LogP unit difference translates to a 1.6- to 2.5-fold increase in octanol-water partition coefficient, directly affecting membrane permeability predictions and compound retention in reversed-phase chromatographic systems . This differentiation is critical in drug discovery programs where subtle LogP shifts influence ADME properties.

Lipophilicity Physicochemical Properties Drug-likeness

Purity Profile and Quality Control Benchmarking: Verifiable 95% Minimum Purity with Batch-Specific Analytical Documentation

Commercial suppliers consistently report a minimum purity of 95% for 4-(4-Methyl-1H-1,2,3-triazol-1-yl)piperidine, supported by batch-specific analytical data including NMR, HPLC, and GC . This represents a well-characterized, industrially standardized purity level suitable for most medicinal chemistry and organic synthesis applications. In contrast, the dihydrochloride salt form (CAS 2567502-72-9) offers alternative handling properties but requires neutralization steps before use in base-sensitive reactions [1].

Analytical Chemistry Quality Control Procurement Specification

Triazole Regioisomer and Substitution Pattern: 1,2,3-Triazole with 4-Methyl Group is a Structurally Unique Scaffold Not Interchangeable with 1,2,4-Triazoles

The 1,2,3-triazole ring, particularly when substituted at the 4-position with a methyl group, exhibits distinct electronic distribution and hydrogen-bonding capability compared to the isomeric 1,2,4-triazole system. The 1,2,3-triazole moiety is a classic click chemistry product that can serve as a bioisostere of amide bonds and as a metal-chelating group [1]. The 4-methyl substituent on the triazole of 4-(4-Methyl-1H-1,2,3-triazol-1-yl)piperidine introduces a defined steric footprint that cannot be replicated by the unsubstituted 1,2,3-triazole or the 1,2,4-triazole regioisomer [2]. In reported crystal structures of related 4-methyl-1,2,3-triazole-containing ligands bound to bromodomain proteins (e.g., BRD4), the methyl group occupies a specific hydrophobic pocket, underscoring its role as a key recognition element [3].

Heterocyclic Chemistry Click Chemistry Medicinal Chemistry Scaffolds

Molecular Weight and Formula Differentiation: Precise Mass Distinction from Unsubstituted and Regioisomeric Analogs for Exact Mass Applications

The molecular formula C8H14N4 and exact monoisotopic mass 166.1218 of 4-(4-Methyl-1H-1,2,3-triazol-1-yl)piperidine differ from the unsubstituted analog 4-(1H-1,2,3-triazol-1-yl)piperidine (C7H12N4, exact mass 152.1062) by exactly one CH2 unit (14.0156 Da) . The 1,2,4-triazole regioisomer 4-(1H-1,2,4-triazol-1-yl)piperidine (CAS 158655-26-6) shares the same molecular formula as the unsubstituted 1,2,3-triazole analog, not the target compound . This mass difference is analytically resolvable by high-resolution mass spectrometry (HRMS) and is critical for reaction monitoring, impurity profiling, and metabolite identification studies where exact mass is a definitive identifier.

Mass Spectrometry Exact Mass Analytical Chemistry

Primary Research and Industrial Application Scenarios for 4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine (CAS 1260670-77-6)


Medicinal Chemistry Building Block for 1,2,3-Triazole-Containing Lead Optimization

As a free-base piperidine with a pre-installed 4-methyl-1,2,3-triazole, this compound is directly incorporated into medicinal chemistry campaigns targeting kinases, bromodomains, GPCRs, and other protein families. The methyl group on the triazole ring provides a defined lipophilic contact point that can enhance binding affinity without introducing excessive molecular weight. The compound is used as a key intermediate in the synthesis of more elaborate triazolylpiperidine derivatives via N-alkylation, N-arylation, or amide bond formation on the piperidine nitrogen [1]. The documented LogP of 0.51 makes it particularly suitable for optimizing compounds intended for oral bioavailability or CNS penetration .

Click Chemistry Precursor for Diversification and Library Synthesis

While the triazole is already formed, the piperidine nitrogen of 4-(4-Methyl-1H-1,2,3-triazol-1-yl)piperidine remains a versatile handle for further click chemistry or bioconjugation. The compound can be functionalized with alkyne or azide-bearing groups to generate bivalent ligands, PROTACs (Proteolysis Targeting Chimeras), or fluorescent probes [1]. The 1,2,3-triazole itself is a known bioisostere of amide bonds, and the 4-methyl substitution adds steric and electronic diversity to the resulting library . This application is supported by the compound's well-defined purity profile, ensuring that subsequent click reactions proceed with predictable yields and minimal side products.

Physicochemical Property Studies and ADME/Tox Profiling

The compound's computed LogP (0.51), topological polar surface area (TPSA ~42.7 Ų), and hydrogen bond donor/acceptor counts place it within favorable drug-like space [1]. Researchers utilize 4-(4-Methyl-1H-1,2,3-triazol-1-yl)piperidine as a model substrate for assessing the impact of methyl substitution on membrane permeability, solubility, and metabolic stability. Its exact mass (166.1218 Da) also enables precise tracking in LC-MS/MS assays used for early ADME studies. The compound's commercial availability at 95% purity ensures that physicochemical measurements are not confounded by impurities .

Synthesis of Triazolylpiperidine-Based Renin Inhibitors and Cardiovascular Agents

Literature precedent demonstrates that 4-triazolyl-substituted piperidines, synthesized from alkynylpiperidine precursors, exhibit renin inhibitory activity relevant to hypertension therapy [1]. 4-(4-Methyl-1H-1,2,3-triazol-1-yl)piperidine serves as a key intermediate or structural analog in this chemical series. The methyl-substituted triazole contributes to the SAR by modulating target binding and pharmacokinetic properties . Procurement of this specific building block enables continuation of established SAR trajectories without the confounding variables introduced by regioisomeric or unsubstituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methyl-1H-1,2,3-triazol-1-YL)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.